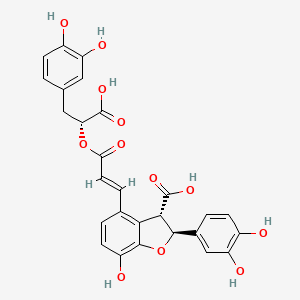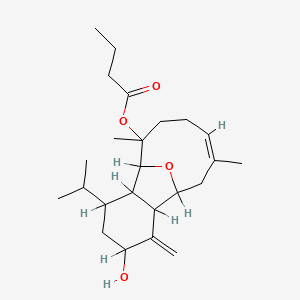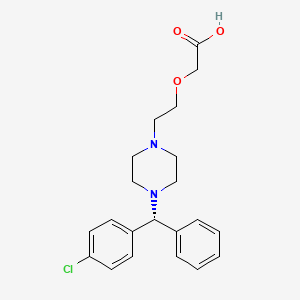
Levocetirizine
Vue d'ensemble
Description
La levocétirizine est un antihistaminique de deuxième génération principalement utilisé pour traiter les symptômes associés à la rhinite allergique chronique et à l’urticaire chronique idiopathique . Il s’agit de l’énantiomère R de la cétirizine et il a une plus grande affinité pour le récepteur H1 de l’histamine que la cétirizine . La levocétirizine est connue pour son efficacité à réduire les symptômes allergiques tels que les éternuements, le nez qui coule et les démangeaisons .
Applications De Recherche Scientifique
La levocétirizine a un large éventail d’applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour l’étude de la séparation énantiomérique et de la synthèse chirale.
Biologie : La levocétirizine est étudiée pour ses effets sur les récepteurs de l’histamine et son rôle dans les réponses allergiques.
Industrie : La levocétirizine est utilisée dans l’industrie pharmaceutique pour le développement de médicaments antihistaminiques.
Mécanisme D'action
La levocétirizine exerce ses effets en inhibant sélectivement les récepteurs H1 de l’histamine . Cette action empêche l’histamine de se lier à ces récepteurs, réduisant ainsi les symptômes tels que la contraction des muscles lisses, l’augmentation de la perméabilité vasculaire et la stimulation des récepteurs de la toux . Les cibles moléculaires comprennent les récepteurs H1 de l’histamine situés dans le tractus gastro-intestinal, les vaisseaux sanguins et les voies respiratoires .
Composés similaires :
Cétirizine : La levocétirizine est l’énantiomère R de la cétirizine et a une affinité plus élevée pour le récepteur H1.
Loratadine : Autre antihistaminique de deuxième génération, la loratadine est moins sédative mais a une structure chimique différente.
Hydroxyzine : Antihistaminique de première génération, l’hydroxyzine est plus sédative et a un éventail d’utilisations plus large.
Unicité de la levocétirizine : L’unicité de la levocétirizine réside dans sa forte affinité pour le récepteur H1 et ses effets sédatifs réduits par rapport aux antihistaminiques de première génération . Elle procure un soulagement efficace des symptômes avec un risque moindre de somnolence, ce qui en fait un choix privilégié pour de nombreux patients .
Analyse Biochimique
Biochemical Properties
Levocetirizine functions as an H1-receptor antagonist, selectively inhibiting the action of histamine, a compound involved in allergic reactions. By binding to H1 receptors, this compound prevents histamine from exerting its effects, such as smooth muscle contraction and increased vascular permeability . This interaction is crucial in reducing symptoms like itching, sneezing, and runny nose associated with allergies .
Cellular Effects
This compound impacts various cell types, particularly those involved in allergic responses. It inhibits the release of pro-inflammatory cytokines from mast cells and basophils, reducing inflammation . Additionally, this compound affects cell signaling pathways by blocking histamine-induced activation of these pathways, leading to decreased expression of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound acts as an inverse agonist at the histamine H1 receptor. This means it not only blocks histamine from binding but also reduces the receptor’s baseline activity . This compound’s high affinity for the H1 receptor ensures that it effectively competes with histamine, thereby preventing allergic symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, maintaining its efficacy in inhibiting histamine-induced reactions . Long-term studies indicate that this compound continues to be effective in reducing allergic symptoms without significant degradation . Its effects may diminish with prolonged use due to receptor desensitization .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces allergic symptoms without significant adverse effects . At higher doses, this compound can cause sedation and other side effects, indicating a threshold beyond which its safety profile diminishes .
Metabolic Pathways
This compound is minimally metabolized in the liver, with the majority of the drug being excreted unchanged in the urine . The metabolic pathways involved include oxidation, glucuroconjugation, and taurine conjugation . These pathways ensure that this compound is efficiently cleared from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
This compound is rapidly absorbed and widely distributed throughout the body . It binds extensively to plasma proteins, which facilitates its transport in the bloodstream . The drug’s distribution is relatively restricted, with a volume of distribution indicating limited tissue penetration .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . This localization is crucial for its function as an antihistamine, allowing it to effectively block histamine’s actions at its site of release .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La levocétirizine est synthétisée par un processus en plusieurs étapes. Une méthode courante implique l’oxydation catalytique de la L-hydroxyzine en utilisant un catalyseur au palladium sur carbone pour produire de la levocétirizine . Les conditions réactionnelles comprennent généralement un environnement à température et pression contrôlées pour garantir des taux de conversion et une sélectivité élevés.
Méthodes de production industrielle : Dans les milieux industriels, la levocétirizine est souvent produite par hydrochloraison de la levocétirizine préparée pour former un sel, suivie d’une recristallisation pour obtenir du dichlorhydrate de levocétirizine . Cette méthode garantit une pureté optique élevée et est considérée comme respectueuse de l’environnement.
Analyse Des Réactions Chimiques
Types de réactions : La levocétirizine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La levocétirizine peut être oxydée pour former divers métabolites, tels que des dérivés dihydrodiol et N-oxyde.
Réduction : Bien que moins fréquentes, des réactions de réduction peuvent se produire dans des conditions spécifiques.
Substitution : La levocétirizine peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions d’halogénation utilisent souvent des réactifs comme le chlore ou le brome.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la levocétirizine, qui peuvent être analysés plus en profondeur pour leurs propriétés pharmacologiques .
Comparaison Avec Des Composés Similaires
Cetirizine: Levocetirizine is the R-enantiomer of cetirizine and has a higher affinity for the H1 receptor.
Loratadine: Another second-generation antihistamine, loratadine is less sedating but has a different chemical structure.
Hydroxyzine: A first-generation antihistamine, hydroxyzine is more sedating and has a broader range of uses.
Uniqueness of this compound: this compound’s uniqueness lies in its high affinity for the H1 receptor and its reduced sedative effects compared to first-generation antihistamines . It provides effective symptom relief with a lower risk of drowsiness, making it a preferred choice for many patients .
Propriétés
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156294 | |
| Record name | Levocetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Levocetirizine selectively inhibits histamine H1 receptors. This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system. | |
| Record name | Levocetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130018-77-8 | |
| Record name | (-)-Cetirizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130018-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levocetirizine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levocetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOCETIRIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U5EA9RT2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levocetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 | |
| Record name | Levocetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
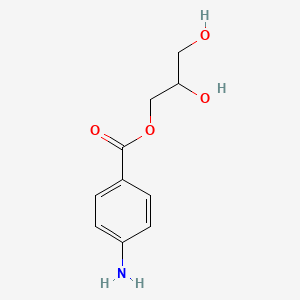
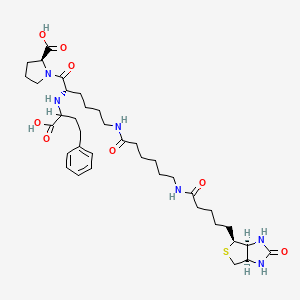
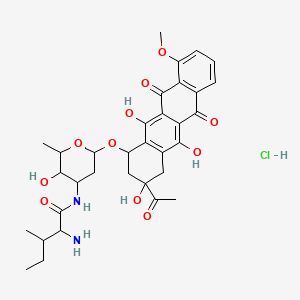

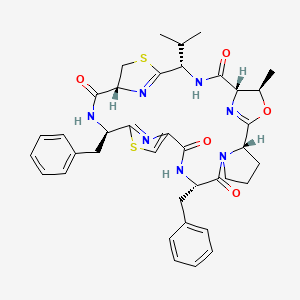
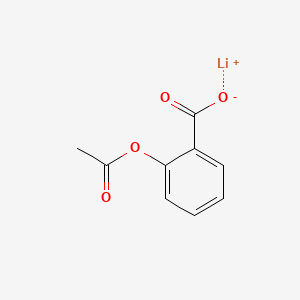
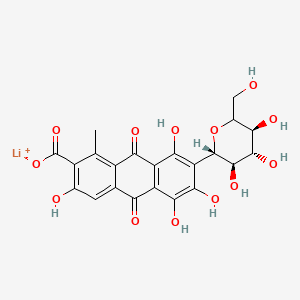
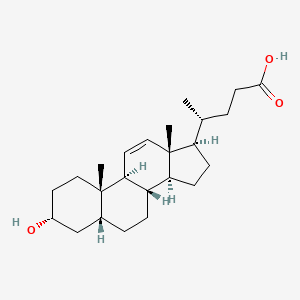
![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)

![(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1674888.png)
